Cas no 1211496-52-4 (4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine)

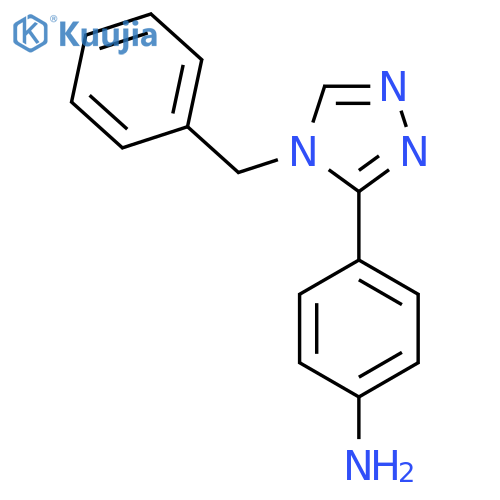

1211496-52-4 structure

商品名:4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine

CAS番号:1211496-52-4

MF:C15H14N4

メガワット:250.2984623909

MDL:MFCD13705209

CID:4685860

PubChem ID:46786452

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 化学的及び物理的性質

名前と識別子

-

- [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine

- 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline

- 4-[4-benzyl-1,2,4-triazol-3-yl]phenylamine

- SBB072534

- FCH2813630

- ST45028424

- 4-(4-benzyl-1,2,4-triazol-3-yl)aniline

- CS-0366342

- AKOS015998385

- 1211496-52-4

- LS-08575

- ALBB-025467

- MFCD13705209

- 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine

-

- MDL: MFCD13705209

- インチ: 1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2

- InChIKey: CXQRPKZVZFRMSB-UHFFFAOYSA-N

- ほほえんだ: N1(C=NN=C1C1C=CC(=CC=1)N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 250.121846464g/mol

- どういたいしつりょう: 250.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 56.7

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B132100-1000mg |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | 1g |

$ 720.00 | 2022-06-07 | ||

| abcr | AB415451-1 g |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB415451-1g |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; . |

1211496-52-4 | 1g |

€317.00 | 2025-03-19 | ||

| abcr | AB415451-500mg |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; . |

1211496-52-4 | 500mg |

€269.00 | 2025-03-19 | ||

| A2B Chem LLC | AI13576-1g |

[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB415451-500 mg |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | 500MG |

€254.60 | 2023-02-03 | ||

| TRC | B132100-250mg |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | 250mg |

$ 275.00 | 2022-06-07 | ||

| A2B Chem LLC | AI13576-500mg |

[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| TRC | B132100-500mg |

[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine |

1211496-52-4 | 500mg |

$ 450.00 | 2022-06-07 | ||

| Chemenu | CM488893-1g |

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline |

1211496-52-4 | 97% | 1g |

$264 | 2023-01-04 |

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1211496-52-4 (4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 506-17-2(cis-Vaccenic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 5587-61-1(Triisocyanato(methyl)silane)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211496-52-4)4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine

清らかである:99%

はかる:1g

価格 ($):240.0